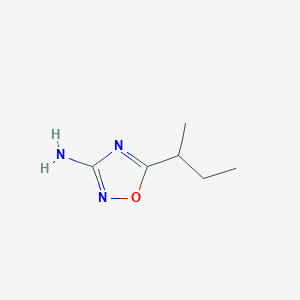

5-Butan-2-yl-1,2,4-oxadiazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Butan-2-yl-1,2,4-oxadiazol-3-amine is a compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical And Chemical Properties Analysis

Two of the compounds, 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole and 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole), have attractive single crystal densities of 1.91 and 1.94 g·cm–3 (at 20°C), respectively .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Microwave-induced synthesis of related oxadiazoles has been demonstrated, providing a solvent-free, time-efficient method for producing these compounds (Freitas et al., 2007) Freitas et al., 2007.

Anticancer Activity

- 1,2,4-Oxadiazole derivatives have been synthesized and tested for anticancer activity against various human cancer cell lines, showing good to moderate efficacy (Yakantham et al., 2019) Yakantham et al., 2019.

Antimicrobial and Antioxidant Properties

- Some 1,2,4-oxadiazole derivatives exhibit promising antibacterial, antifungal, and antioxidant activities (Saundane et al., 2013) Saundane et al., 2013.

Process Safety in Synthesis

- A process safety-driven synthesis strategy for related 1,2,4-oxadiazoles highlights the importance of thermal stability in compound selection (Likhite et al., 2016) Likhite et al., 2016.

Inhibition of Cholinesterases

- Certain 1,2,4-oxadiazole compounds are effective inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant in treating dementias and myasthenia gravis (Pflégr et al., 2022) Pflégr et al., 2022.

Energetic Material Precursors

- Multicyclic oxadiazoles, including derivatives of 1,2,4-oxadiazoles, have been explored as energetic materials due to their high density and thermal stability (Pagoria et al., 2017) Pagoria et al., 2017.

Antibacterial Activity

- Novel compounds incorporating the oxadiazole ring have shown significant antibacterial activity, suggesting potential in drug development (Hu et al., 2005) Hu et al., 2005.

Energetic Materials Synthesis

- Energetic materials based on 1,2,4-oxadiazole rings have been synthesized, characterized by their insensitivity and superior detonation performance compared to traditional explosives (Yu et al., 2017) Yu et al., 2017.

Wirkmechanismus

Target of Action

Compounds with the 1,2,4-oxadiazole motif have been known to exhibit a broad spectrum of biological activities . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

1,2,4-oxadiazoles can significantly contribute to increased pharmacological activity by participating in hydrogen bonding interactions with the receptors .

Biochemical Pathways

1,2,4-oxadiazoles have been utilized for the development of energetic materials , indicating that they may interact with various biochemical pathways.

Pharmacokinetics

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . This could potentially impact the compound’s bioavailability.

Result of Action

Compounds with the 1,2,4-oxadiazole motif have been known to exhibit a broad spectrum of biological activities .

Action Environment

Most of these new materials exhibit good thermal stabilities and acceptable sensitivity values .

Safety and Hazards

While specific safety and hazard information for 5-Butan-2-yl-1,2,4-oxadiazol-3-amine is not available, it’s important to note that compounds in the same family, such as 5-Methyl-1,2,4-oxadiazol-3-amine, have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 Target Organs Respiratory system .

Zukünftige Richtungen

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in the treatment of various diseases and in the development of new pharmaceuticals .

Eigenschaften

IUPAC Name |

5-butan-2-yl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-4(2)5-8-6(7)9-10-5/h4H,3H2,1-2H3,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQAASCCQZTWOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC(=NO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1340524-25-5 |

Source

|

| Record name | 5-(butan-2-yl)-1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2447575.png)

![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2447576.png)

![ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2447582.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2447587.png)

![1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2447590.png)

![Ethyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2447595.png)